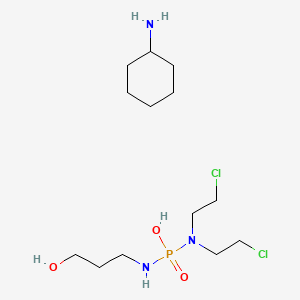
bis(2-chloroethyl)amino-(3-hydroxypropylamino)phosphinic acid;cyclohexanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
bis(2-chloroethyl)amino-(3-hydroxypropylamino)phosphinic acid;cyclohexanamine is a chemical compound that combines the properties of cytoxyl alcohol and cyclohexylamine. It is known for its unique chemical structure and reactivity, making it valuable in various scientific and industrial applications. This compound is typically used in organic synthesis and as an intermediate in the production of other chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: bis(2-chloroethyl)amino-(3-hydroxypropylamino)phosphinic acid;cyclohexanamine can be synthesized through the reaction of cytoxyl alcohol with cyclohexylamine. The reaction typically involves mixing equimolar amounts of cytoxyl alcohol and cyclohexylamine in a suitable solvent, such as ethanol or methanol. The mixture is then heated under reflux conditions for several hours to ensure complete reaction. The resulting product is then purified through recrystallization or distillation.
Industrial Production Methods: In industrial settings, the production of cytoxyl alcohol cyclohexylamine salt may involve continuous flow reactors to optimize reaction conditions and increase yield. Catalysts such as palladium or nickel may be used to enhance the reaction rate and selectivity. The final product is typically obtained through a series of purification steps, including filtration, distillation, and crystallization.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form primary or secondary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups. Common reagents include alkyl halides and sulfonyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Primary or secondary amines.
Substitution: Alkylated or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
bis(2-chloroethyl)amino-(3-hydroxypropylamino)phosphinic acid;cyclohexanamine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules. It is also employed in the study of reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals, polymers, and pharmaceuticals.
Wirkmechanismus
The mechanism of action of cytoxyl alcohol cyclohexylamine salt involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting enzymes or binding to receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Cyclohexylamine: An aliphatic amine with similar reactivity but different applications.
Cytoxyl Alcohol: A precursor to cytoxyl alcohol cyclohexylamine salt with distinct chemical properties.
Uniqueness: bis(2-chloroethyl)amino-(3-hydroxypropylamino)phosphinic acid;cyclohexanamine is unique due to its combined properties of cytoxyl alcohol and cyclohexylamine, making it versatile in various chemical reactions and applications. Its ability to undergo multiple types of reactions and its potential biological activity set it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
4465-94-5 |
|---|---|
Molekularformel |
C13H30Cl2N3O3P |
Molekulargewicht |
378.3 g/mol |
IUPAC-Name |
bis(2-chloroethyl)amino-(3-hydroxypropylamino)phosphinic acid;cyclohexanamine |
InChI |
InChI=1S/C7H17Cl2N2O3P.C6H13N/c8-2-5-11(6-3-9)15(13,14)10-4-1-7-12;7-6-4-2-1-3-5-6/h12H,1-7H2,(H2,10,13,14);6H,1-5,7H2 |
InChI-Schlüssel |
AASQCZYRAWCJEM-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)N.C(CNP(=O)(N(CCCl)CCCl)O)CO |
Kanonische SMILES |
C1CCC(CC1)N.C(CNP(=O)(N(CCCl)CCCl)O)CO |
Key on ui other cas no. |
4465-94-5 |
Synonyme |
NSC 52695 NSC-52695 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















